C.I. Pigment Orange 43
Overview
Description
C.I. Pigment Orange 43, also known as Perinone Orange GR, is a perinone orange pigment with bright color and outstanding lightfastness . It is used in various applications including coatings, plastics, and printing pastes .
Synthesis Analysis
The synthesis of C.I. Pigment Orange 43 involves a condensation reaction of 1,4,5,8-naphthalenetetracarboxylic acid with o-phenylenediamine at 120 °C in glacial acetic acid medium . The resulting mixture of cis (blue-red) and trans (yellow-red) isomers is separated using a potassium hydroxide-ethanol solution . The trans isomer is precipitated, filtered, and the crude pigment is hydrolyzed to prepare C.I. Pigment Orange 43 by pigmentation treatment .Molecular Structure Analysis
The molecular structure of the pigment is a trans isomer, giving a red light orange . The molecular formula is C26H12N4O2 .Physical And Chemical Properties Analysis
C.I. Pigment Orange 43 is a fine orange powder . It is insoluble in acetone, alcohol, chloroform, and toluene, and slightly soluble in o-chlorophenol and pyridine . It has a relative density of 1.49-1.87, a bulk density of 12.4-15.6 lb/gal, a melting point of 460 °C, and an average particle size of 0.07 μm .Scientific Research Applications
Hybrid Pigment Properties
Research has explored hybrid pigments, including C.I. Pigment Orange 43, created through the adsorption of organic dyes on silica supports. These pigments have been characterized for their electrokinetic properties, which are crucial in applications like ink and paint formulations. The modification of silica surfaces with aminosilane significantly alters the electrokinetic character of these pigments, impacting their use in various technological and industrial applications (Jesionowski, Nowacka, & Ciesielczyk, 2012).
Photostability and Color Applications
A significant study in the field of pigment science investigated the photostability of natural pigments, including variations of orange and red hues, which are comparable to those produced by C.I. Pigment Orange 43. This research is particularly relevant for their application in food and beverage products, where photostability is a critical factor for maintaining color integrity under varying light conditions. The study highlighted the potential of these pigments in replacing less stable and possibly hazardous synthetic pigments in food technology (Mapari, Meyer, & Thrane, 2009).
Nonlinear Optical Characterization
C.I. Pigment Orange 43 has been studied for its nonlinear optical properties, particularly in the context of third harmonic generation responses. This research is pivotal for applications in advanced optics and photonics, where pigments like C.I. Pigment Orange 43 could play a role in developing new materials with specific optical characteristics (El Karout et al., 2022).
Crystal Structure and Industrial Applications
The crystal structure of C.I. Pigment Orange 5, closely related to C.I. Pigment Orange 43, has been determined, offering insights into its physical properties and potential applications. Understanding the crystal structure is fundamental for its use in industrial applications, such as coloring agents in paints, plastics, and other materials (Schmidt et al., 2007).
Mechanism of Action
Mode of Action
As a pigment, the primary interaction of C.I. Pigment Orange 43 is with visible light. It absorbs certain wavelengths of light, reflecting others, which results in its characteristic orange color
Result of Action
The primary result of C.I. Pigment Orange 43’s action is the production of color. When applied to a material, it absorbs certain wavelengths of light and reflects others, resulting in the perception of an orange color .
Action Environment
The efficacy and stability of C.I. Pigment Orange 43 can be influenced by various environmental factors. For instance, it has been noted for its outstanding lightfastness, meaning it resists fading or discoloration when exposed to light . Additionally, it has been reported to have good heat stability . .
properties
IUPAC Name |
3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12N4O2/c31-25-15-12-10-14-22-16(26(32)30-20-8-4-2-6-18(20)28-24(14)30)11-9-13(21(15)22)23-27-17-5-1-3-7-19(17)29(23)25/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBWPZSGHAXYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C(=O)N7C5=NC8=CC=CC=C87 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12N4O2 | |
Record name | C.I. PIGMENT ORANGE 43 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025913 | |
Record name | C.I. Pigment Orange 43 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. pigment orange 43 is a fine orange powder. (NTP, 1992) | |
Record name | C.I. PIGMENT ORANGE 43 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 63 °F (NTP, 1992) | |
Record name | C.I. PIGMENT ORANGE 43 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Bisbenzimidazo[2,1-b:2',1'-i]benzo[lmn][3,8]phenanthroline-8,17-dione | |
CAS RN |
4424-06-0 | |
Record name | C.I. PIGMENT ORANGE 43 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pigment Orange 43 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4424-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 71105 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisbenzimidazo[2,1-b:2',1'-i]benzo[lmn][3,8]phenanthroline-8,17-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Orange 43 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bisbenzimidazo[2,1-b:2',1'-i]benzo[lmn][3,8]phenanthroline-8,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.